3-Amino-3-(piperidin-4-yl)butanoic acid, with the Chemical Abstracts Service number 1936391-84-2, is a synthetic compound that belongs to the class of amino acids. Its molecular formula is , and it has a molecular weight of 186.25 g/mol. This compound is characterized by the presence of a piperidine ring, which contributes to its unique chemical properties and potential biological activities.
This compound is synthesized in laboratory settings and does not occur naturally. It is classified as an amino acid derivative due to its amino group and carboxylic acid functionality. The presence of the piperidine moiety classifies it further into a category of compounds that may exhibit pharmacological properties, particularly in neurological contexts.
The synthesis of 3-Amino-3-(piperidin-4-yl)butanoic acid typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds often utilize methods such as:
For instance, a common approach might involve starting with a precursor like 4-piperidinone, followed by alkylation or acylation steps to introduce the butanoic acid side chain .
3-Amino-3-(piperidin-4-yl)butanoic acid can participate in various chemical reactions typical for amino acids, including:
These reactions highlight its utility in synthetic organic chemistry, particularly in drug development .
The mechanism of action for 3-Amino-3-(piperidin-4-yl)butanoic acid is primarily explored in pharmacological contexts. Its structural similarity to neurotransmitter precursors suggests potential roles in modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA).
Inhibition studies indicate that compounds with similar structures may act as inhibitors of GABA transporters, thereby increasing GABA levels in synaptic clefts . This mechanism could have implications for treating neurological disorders.
The physical properties of 3-Amino-3-(piperidin-4-yl)butanoic acid include:
3-Amino-3-(piperidin-4-yl)butanoic acid has several potential applications in scientific research:
3-Amino-3-(piperidin-4-yl)butanoic acid represents a structurally novel class of glycine reuptake inhibitors targeting Glycine Transporter Type 1 (GlyT1). This compound elevates synaptic glycine concentrations by selectively inhibiting GlyT1, which is colocalized with NMDA receptors at glutamatergic synapses. Through this mechanism, it enhances glycine-mediated co-agonist signaling at the NMDA receptor's strychnine-insensitive glycine-binding site [1] . Unlike GlyT2, which is primarily responsible for glycine recycling in inhibitory neurotransmission, GlyT1 modulation specifically potentiates NMDA receptor function without affecting inhibitory glycinergic pathways. Autoradiographic studies using [³H]-NFPS (a radiolabeled GlyT1 inhibitor) confirm that GlyT1 density is highest in brain regions governing cognition and memory, including the thalamus, prefrontal cortex, and hippocampus – providing a neuroanatomical basis for its therapeutic utility [6].
Table 1: Neuroanatomical Distribution of GlyT1 in Key Brain Regions
Brain Region | GlyT1 Density | Functional Relevance |
---|---|---|
Thalamus | High | Sensory processing, cognition |
Hippocampus | Moderate-High | Spatial memory, learning |
Prefrontal Cortex | Moderate | Executive function, working memory |
Substantia Nigra | Variable | Motor control, reward pathways |
The piperidine scaffold of 3-amino-3-(piperidin-4-yl)butanoic acid serves as a critical pharmacophore for GlyT1 binding affinity and selectivity. SAR studies on analogous 3-amido-3-aryl-piperidines reveal stringent structural requirements:
Table 2: Impact of Ortho-Substituents on Benzamide GlyT1 Inhibitory Activity
Compound | Ortho-Substituent (R₂) | GlyT1 EC₅₀ (µM) | Activity Trend |
---|---|---|---|
21 | None (4-CF₃ only) | >10 | Inactive |
23 | 2-F | 9.9 | Weak |
24 | 2-CH₃ | 0.32 | Moderate |
26 | 2-SCH₃ | 0.067 | Strong |
27 | 2-SCH₃, 6-OMe | 0.024 | Very Strong |
Schizophrenia's negative and cognitive symptoms (social withdrawal, anhedonia, executive dysfunction) remain untreated by conventional antipsychotics. 3-Amino-3-(piperidin-4-yl)butanoic acid addresses this unmet need via NMDA receptor hypofunction correction. By inhibiting GlyT1, it elevates synaptic glycine levels, restoring NMDA receptor co-agonist saturation in prefrontal-striatal circuits [1]. Preclinical evidence confirms that structurally related 3-amido-3-aryl-piperidines reverse MK-801-induced cognitive deficits in object recognition and spatial memory tasks – effects blocked by NMDA/glycine site antagonists like L-701,324 . This validates GlyT1 inhibition as a disease-modifying strategy for cognitive impairment in schizophrenia, distinct from dopamine D₂ antagonism which primarily targets positive symptoms [1] [6].
Compared to clinical-stage GlyT1 inhibitors, 3-amino-3-(piperidin-4-yl)butanoic acid derivatives exhibit advantages in molecular simplicity and intellectual property novelty:
Table 3: Comparative Profile of Clinical and Preclinical GlyT1 Inhibitors
Inhibitor | Chemical Class | GlyT1 IC₅₀ | Clinical Outcome | Key Limitation |
---|---|---|---|---|
Bitopertin (RG1678) | Tetrahydroisoquinoline | 15 nM | Phase III failure (2/6 studies) | Complex synthesis, variable efficacy |
Org24598 | Sarcosine derivative | 8 nM | Preclinical | Moderate GlyT2 inhibition |
GSK1018921 | Pyrrolidino-ethyl-amide | 25 nM | Discontinued (Phase I) | Metabolite toxicity |
3-Amino-3-(piperidin-4-yl)butanoic acid analogues | Piperidine | 10–140 nM | Preclinical | Requires enantiomeric resolution |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9